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Introduction
(S)-1-(4-nitrophenyl)ethanamine is a chiral primary amine of significant interest in the fields of

pharmaceutical research and synthetic organic chemistry. As a versatile chiral building block,

its unique structural features—a stereogenic center adjacent to a phenyl ring, a primary amine

for diverse functionalization, and an electron-withdrawing nitro group—make it a valuable

intermediate in the synthesis of complex molecular targets. This guide provides an in-depth

exploration of its chemical and physical properties, spectroscopic profile, reactivity, synthesis,

and applications, offering a critical resource for researchers, scientists, and drug development

professionals. Understanding these core characteristics is paramount for its effective utilization

in the laboratory and in the rational design of novel chemical entities.

Chemical Identity and Structure
(S)-1-(4-nitrophenyl)ethanamine is comprised of an ethylamine backbone with a phenyl

substituent at the C1 position, which also serves as the chiral center. A nitro group is attached

at the para (C4) position of the phenyl ring. The amine is often supplied and used as its

hydrochloride salt to improve stability and handling.

Caption: Chemical structure of (S)-1-(4-nitrophenyl)ethanamine.
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Section 1: Physicochemical Properties
The physical properties of (S)-1-(4-nitrophenyl)ethanamine and its hydrochloride salt are

crucial for determining appropriate storage, handling, and reaction conditions. The

hydrochloride salt is a crystalline solid, which is more common in laboratory use than the low-

melting free base.[1][2] Its solubility in water and polar solvents is a key advantage for workup

and purification procedures.[3]

Property
(S)-1-(4-
nitrophenyl)ethana
mine (Free Base)

(S)-1-(4-
nitrophenyl)ethana
mine HCl

Source(s)

Molecular Formula C₈H₁₀N₂O₂ C₈H₁₁ClN₂O₂ [1][4]

Molecular Weight 166.18 g/mol 202.64 g/mol [1][4]

CAS Number 4187-53-5
132873-57-5 / 57233-

86-0
[2][5]

Appearance -
White to light yellow

crystalline powder
[3]

Melting Point 27 °C 248-250 °C (dec.) [1][2]

Boiling Point
119-120 °C @ 0.5

mmHg
Not applicable [1][2]

Solubility -
Soluble in water and

polar solvents
[3]

Optical Rotation [α] +17.7° (neat)
-6.5° (c=1, 0.05N

NaOH)
[1][2][5]

pKa Not readily available Not readily available [1]

Field Insights: The significant difference in melting points between the free base and its

hydrochloride salt underscores the latter's superior physical stability and ease of handling. The

hygroscopic and light-sensitive nature of the hydrochloride salt necessitates storage in a cool,

dry, dark place under an inert atmosphere to maintain its purity and prevent degradation.[3]
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Section 2: Spectroscopic Characterization
Authenticating the structure and purity of (S)-1-(4-nitrophenyl)ethanamine requires a

combination of spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides distinct signals for the methyl, methine, and

aromatic protons. The aromatic protons typically appear as two distinct doublets due to the

para-substitution pattern.

Proton Assignment
Expected Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

-CH₃ ~1.6 Doublet (d) ~6-7

-CH-NH₂ ~4.6 Quartet (q) ~6-7

Aromatic CH (ortho to

NO₂)
~8.3 Doublet (d) ~8-9

Aromatic CH (ortho to

CH)
~7.9 Doublet (d) ~8-9

-NH₃⁺ ~9.0 Broad singlet N/A

(Data based on the

hydrochloride salt in

DMSO-d₆)[4]

¹³C NMR: The carbon spectrum is characterized by signals for the aliphatic carbons and four

signals for the aromatic carbons due to symmetry.
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Carbon Assignment Expected Chemical Shift (δ, ppm)

-CH₃ ~21-23

-CH-NH₂ ~50-52

Aromatic CH (ortho to CH) ~128-130

Aromatic CH (ortho to NO₂) ~124-125

Aromatic Quaternary C-CH ~150-152

Aromatic Quaternary C-NO₂ ~147-148

(Predicted values based on analogous

structures)[6][7]

Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying key functional groups.

Functional Group Vibration Type
Expected
Wavenumber
(cm⁻¹)

Intensity

Aromatic Nitro (NO₂) Asymmetric Stretch 1500-1570 Strong

Aromatic Nitro (NO₂) Symmetric Stretch 1300-1380 Strong

Primary Amine (NH₂) N-H Stretch
3300-3500 (two

bands)
Medium

Primary Amine (NH₂) N-H Scissoring (bend) 1580-1650 Medium

Aromatic C-H C-H Stretch 3000-3100 Medium

Aliphatic C-H C-H Stretch 2850-2970 Medium

(Data based on

standard functional

group frequencies)[8]
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Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry typically results in the fragmentation of the

molecule. The molecular ion peak for the free base is expected at m/z = 166.

Expected Fragmentation Pattern: The most characteristic fragmentation pathway for primary

amines is alpha-cleavage, where the bond between the alpha-carbon and a substituent is

broken. For 1-(4-nitrophenyl)ethanamine, this involves the loss of the methyl group.

Molecular Ion (M⁺): m/z = 166

Base Peak ([M-CH₃]⁺): m/z = 151. This results from the loss of a methyl radical (•CH₃),

forming a stable resonance-stabilized iminium cation.[4][9]

Other fragments may arise from the cleavage of the nitro group or fragmentation of the

aromatic ring.

Section 3: Chemical Reactivity and Stability
The reactivity of (S)-1-(4-nitrophenyl)ethanamine is governed by its two primary functional

groups: the nucleophilic primary amine and the electron-withdrawing nitro group on the

aromatic ring.

Reactivity of the Amine Group: The primary amine is a potent nucleophile and a base. It readily

participates in a variety of classical amine reactions:

Acylation/Amide Formation: Reacts with acid chlorides, anhydrides, or carboxylic acids (with

coupling agents) to form amides. This is a common strategy for protecting the amine or for

building more complex molecular scaffolds.

Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.

Reductive amination is a more controlled method for forming secondary and tertiary amines.

Salt Formation: Reacts with acids to form ammonium salts, such as the commonly used

hydrochloride salt.

Reactivity of the Nitro Group: The nitro group is a strong deactivating group, making the

aromatic ring electron-poor and less susceptible to electrophilic aromatic substitution. Its
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primary reactivity involves reduction:

Reduction to Aniline: The nitro group can be readily reduced to a primary aromatic amine (-

NH₂) using various reducing agents, such as H₂ with a metal catalyst (Pd, Pt), or metals in

acid (e.g., Fe/HCl, SnCl₂). This transformation is synthetically powerful, converting an

electron-withdrawing group into a strongly electron-donating and nucleophilic group.

Starting Material

Amine Reactions

Nitro Group Reactions

(S)-1-(4-nitrophenyl)ethanamine

Amide Derivative

 RCOCl or
 (RCO)₂O

Secondary Amine

 R'-CHO,
 NaBH₃CN

(S)-1-(4-aminophenyl)ethanamine

 H₂, Pd/C or
 Fe, HCl

Click to download full resolution via product page

Caption: Key reaction pathways for (S)-1-(4-nitrophenyl)ethanamine.

Stability: The compound is stable under normal storage conditions but is known to be

hygroscopic and light-sensitive.[3] It is incompatible with strong oxidizing agents, acids, acid

chlorides, and acid anhydrides.[5]

Section 4: Synthesis and Purification
Several synthetic routes to 1-(4-nitrophenyl)ethanamine have been reported. A common and

effective laboratory-scale method involves the protection of a precursor, nitration, and

subsequent deprotection.
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Example Synthesis Protocol: From N-Acetyl-
phenethylamine
This three-step process is advantageous as it allows for controlled nitration at the para position

due to the directing effect of the acetyl group.
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1. Amine Protection
β-Phenylethylamine + Acetic Anhydride

Intermediate 1:
N-Acetyl-phenethylamine

Yields Intermediate 1

2. Nitration
Intermediate 1 + H₂SO₄/HNO₃

Subject to Nitration

Intermediate 2:
N-Acetyl-2-(4-nitrophenyl)ethylamine

Yields Nitrated Intermediate

3. Deprotection
Intermediate 2 + HCl (aq)

Subject to Hydrolysis

Final Product:
(S)-1-(4-nitrophenyl)ethanamine HCl

Yields Final Product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(4-nitrophenyl)ethanamine HCl.
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Step-by-Step Methodology:[10][11]

Amine Protection: β-phenylethylamine is reacted with an acylating agent (e.g., acetic

anhydride) in a suitable solvent to form the N-acetyl protected intermediate.

Nitration: The protected intermediate is dissolved in concentrated sulfuric acid and cooled. A

mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining a

low temperature. The acetyl group directs the nitration primarily to the para position. After the

reaction is complete, the mixture is poured onto ice, and the precipitated solid (N-acetyl-2-(4-

nitrophenyl)ethylamine) is filtered and washed.

Deprotection (Acid Hydrolysis): The N-acetyl-2-(4-nitrophenyl)ethylamine intermediate is

suspended in an aqueous solution of hydrochloric acid. The mixture is heated to reflux for

several hours to hydrolyze the amide bond.

Isolation: Upon cooling, the hydrochloride salt of the product crystallizes out of the solution.

The solid is collected by filtration, washed, and dried to yield 1-(4-nitrophenyl)ethanamine

hydrochloride.

Note: To obtain the enantiomerically pure (S)-form, a chiral starting material or a resolution step

would be required.

Section 5: The Role of Chirality
As with many pharmaceuticals, the biological activity of molecules derived from this building

block can be highly dependent on stereochemistry. The (S)-enantiomer may exhibit desired

therapeutic effects while the (R)-enantiomer could be inactive or even responsible for adverse

effects. Therefore, the synthesis and analysis of enantiomerically pure compounds are critical.

Enantiomeric Separation and Analysis: High-Performance Liquid Chromatography (HPLC) and

Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the

primary methods for separating and analyzing the enantiomers of 1-(4-nitrophenyl)ethanamine

and its derivatives. Cyclofructan-based and cellulose-based CSPs have shown excellent

efficacy in resolving chiral primary amines.
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Section 6: Applications in Research and Drug
Development
(S)-1-(4-nitrophenyl)ethanamine is not an active pharmaceutical ingredient (API) itself but

serves as a crucial intermediate.[3] Its structure is incorporated into more complex molecules to

impart specific properties.

Case Study: Precursor to Mirabegron A prominent example of its application is in the synthesis

of Mirabegron, a β₃ adrenergic agonist used to treat overactive bladder. In several patented

synthetic routes, a derivative, 4-nitrophenethylamine, is coupled with (R)-styrene oxide or (R)-

mandelic acid.[12] The phenethylamine backbone forms the core of the final drug molecule.

The nitro group serves as a masked amine; it is carried through several synthetic steps before

being reduced to an aniline, which is then further functionalized to complete the synthesis of

the drug.

This application highlights the strategic use of the 4-nitrophenyl moiety:

Structural Backbone: Provides the core ethylamine linker.

Masked Functionality: The nitro group is a stable, non-reactive placeholder for what will later

become a reactive aniline group, preventing unwanted side reactions in earlier steps.

Chiral Pool Synthesis: When used in its enantiomerically pure form, it allows for the

stereospecific synthesis of the final API.

Section 7: Safety and Handling
Proper safety protocols are mandatory when working with this compound.

Hazard Identification: The compound is classified as poisonous and is an irritant to the eyes,

respiratory system, and skin.[3][5]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of

dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place away from

incompatible materials.[3] The hydrochloride salt is hygroscopic and light-sensitive.

Conclusion
(S)-1-(4-nitrophenyl)ethanamine is a high-value chemical intermediate whose utility is defined

by the interplay of its chirality, primary amine, and aromatic nitro group. A thorough

understanding of its physicochemical properties, spectroscopic signatures, and chemical

reactivity is essential for its successful application in the synthesis of pharmaceuticals and

other complex organic molecules. This guide provides the foundational knowledge required by

scientists to leverage the unique characteristics of this versatile building block for advanced

chemical research and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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